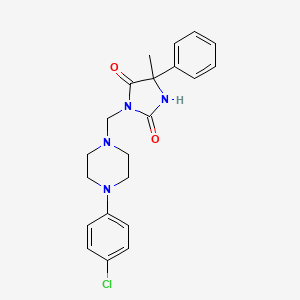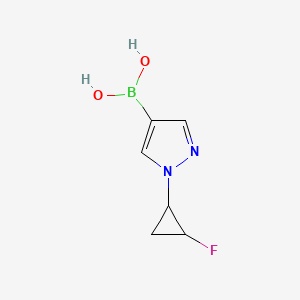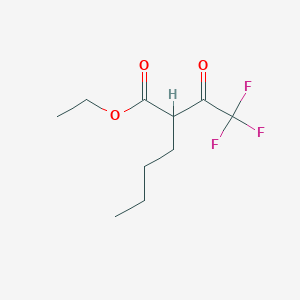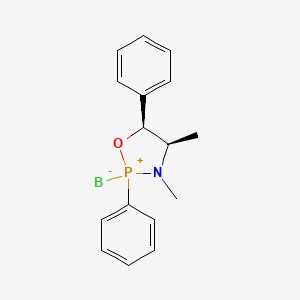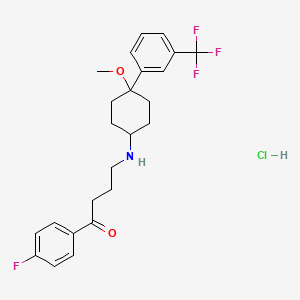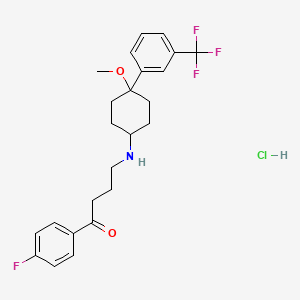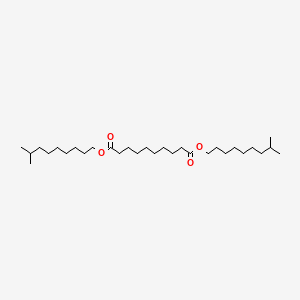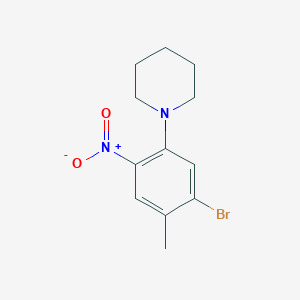
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride is a chemical compound known for its potent monoamine oxidase inhibition properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride involves the alkylation of o-chloro-N-methylbenzylamine with 4-chloro-1,2-butadiene. The reaction is typically carried out in a mixture of N,N-dimethylformamide and water as the solvent. The reaction mixture is cooled to -30°C, and vinylacetylene is added under nitrogen pressure. The mixture is then heated to 70-98°C for 20 hours with shaking .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted benzylamines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its effects on monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Industry: The compound is used in the production of various chemical intermediates and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride involves the inhibition of monoamine oxidase (MAO). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-2,3-Butadienyl-N-methylbenzylamine hydrochloride: Similar in structure but lacks the chlorine atom on the benzyl ring.
Pargyline: A well-known MAO inhibitor with a different chemical structure but similar pharmacological effects.
Uniqueness
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride is unique due to its specific structural features, such as the presence of the chlorine atom on the benzyl ring and the butadienyl group. These structural elements contribute to its potent MAO inhibition and distinct pharmacological profile .
Propriétés
Numéro CAS |
16719-34-9 |
|---|---|
Formule moléculaire |
C12H15Cl2N |
Poids moléculaire |
244.16 g/mol |
InChI |
InChI=1S/C12H14ClN.ClH/c1-3-4-9-14(2)10-11-7-5-6-8-12(11)13;/h4-8H,1,9-10H2,2H3;1H |
Clé InChI |
UETFIVDVPMGKPC-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](CC=C=C)CC1=CC=CC=C1Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
